Methyl pentafluoropropionylacetate
Overview
Description
Methyl pentafluoropropionylacetate is an organic compound with the molecular formula C6H5F5O3 and a molecular weight of 220.09 g/mol . It is known for its unique chemical structure, which includes five fluorine atoms, making it highly fluorinated. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pentafluoropropionylacetate can be synthesized through the esterification of pentafluoropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, followed by distillation to separate the desired product from by-products and unreacted starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Pentafluoropropionic acid.
Reduction: Pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl pentafluoropropionylacetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes.
Medicine: Research into drug development often uses this compound as a building block for designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl pentafluoropropionylacetate involves its interaction with various molecular targets. The highly electronegative fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can modulate enzyme activity, alter protein structures, and influence cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl trifluoroacetate: Another fluorinated ester with three fluorine atoms.
Methyl hexafluorobutyrate: Contains six fluorine atoms and is used in similar applications.
Uniqueness: Methyl pentafluoropropionylacetate is unique due to its five fluorine atoms, which provide a balance between reactivity and stability. This makes it particularly useful in applications requiring high fluorine content without compromising the compound’s integrity .
Biological Activity
Methyl pentafluoropropionylacetate (Me-PFPA) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and analytical toxicology. This article provides a comprehensive overview of the biological activity associated with Me-PFPA, including its applications, mechanisms of action, and relevant case studies.
This compound is a derivative of pentafluoropropionic acid, characterized by its unique fluorinated structure which enhances its reactivity and stability in various chemical environments. The compound is often used in derivatization processes for gas chromatography-mass spectrometry (GC-MS) analyses due to its ability to form stable derivatives with various analytes, improving detection sensitivity and specificity.
The derivatization process typically involves the reaction of Me-PFPA with target compounds, resulting in the formation of stable derivatives suitable for quantitative analysis. For instance, in the analysis of amino acids, Me-PFPA has been shown to enhance the stability of methyl ester derivatives, allowing for more accurate measurements in biological samples such as urine and plasma .
Anticancer Effects
The anticancer properties of fluorinated compounds have been explored extensively. Studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, certain fluorinated esters have been shown to inhibit tumor growth in vitro by affecting cell cycle progression and triggering programmed cell death .
Analytical Applications
One notable application of Me-PFPA is its use as a derivatizing agent in toxicological studies. In a study analyzing post-mortem samples from traffic accident victims, Me-PFPA was utilized to derivatize cocaine and its metabolites, enabling their detection at low concentrations. The study highlighted the effectiveness of Me-PFPA in improving the sensitivity of GC-MS analyses for complex biological matrices .
Research Findings
A recent investigation focused on the biological activity of methyl esters derived from various fatty acids, including pentafluoropropionic derivatives. The study reported that these compounds exhibited notable antibacterial and antifungal activities against several pathogens. While specific data on Me-PFPA was not provided, the findings underscore the potential for similar fluorinated compounds to possess significant antimicrobial properties .
Table 1: Comparison of Biological Activities
Properties
IUPAC Name |
methyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O3/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMNRZYEBHEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146788 | |
Record name | Methyl pentafluoropropionylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104857-88-7 | |
Record name | Methyl pentafluoropropionylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104857887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pentafluoropropionylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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